
6-(Dichloroamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dichloroamino)hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with a dichloroamino substituent at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dichloroamino)hexanoic acid typically involves the chlorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with thionyl chloride to form the corresponding acid chloride, followed by the introduction of the dichloroamino group using dichloramine. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Dichloroamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The dichloroamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of 6-aminohexanoic acid.
Substitution: Formation of various substituted hexanoic acid derivatives.
Applications De Recherche Scientifique
6-(Dichloroamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as antifibrinolytic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Dichloroamino)hexanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The dichloroamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in fibrinolysis and coagulation.
Comparaison Avec Des Composés Similaires
6-Aminohexanoic Acid: Known for its antifibrinolytic properties and used in medical applications to control bleeding.
Hexanoic Acid: A simpler analog without the dichloroamino group, used in the production of esters and other derivatives.
Uniqueness: 6-(Dichloroamino)hexanoic acid is unique due to the presence of the dichloroamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59384-08-6 |
|---|---|
Formule moléculaire |
C6H11Cl2NO2 |
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
6-(dichloroamino)hexanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c7-9(8)5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) |
Clé InChI |
NCBJPMUVPYNQGI-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCN(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


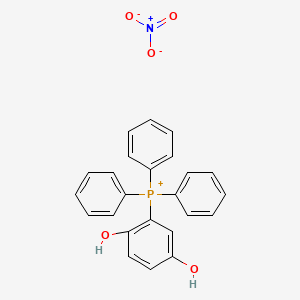


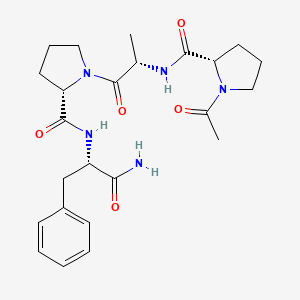

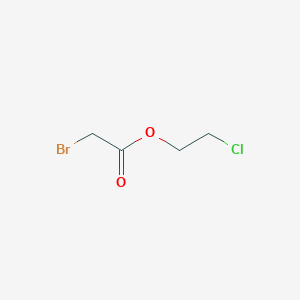

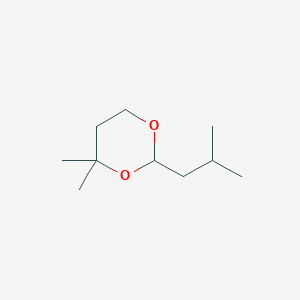
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)
![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
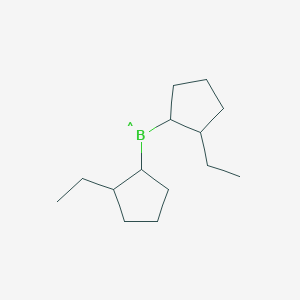
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
